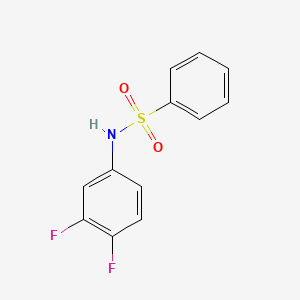

N-(3,4-difluorophenyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-difluorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO2S/c13-11-7-6-9(8-12(11)14)15-18(16,17)10-4-2-1-3-5-10/h1-8,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKFHAYWBZJDMKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for N-(3,4-Difluorophenyl)benzenesulfonamide

The principal method for synthesizing the title compound involves the direct coupling of an amine with a sulfonyl chloride. This approach is a cornerstone of sulfonamide synthesis due to its reliability and the commercial availability of the requisite starting materials.

The most common and direct pathway to this compound is the reaction between 3,4-difluoroaniline (B56902) and a suitable benzenesulfonyl chloride. This reaction, a classic example of nucleophilic substitution at a sulfonyl center, is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure involves reacting 3,4-difluoroaniline with an aromatic sulfonyl chloride in a solvent, often with stirring. nih.gov Pyridine is frequently used as both a solvent and a base, while other systems may employ solvents like acetone (B3395972) or dichloromethane (B109758) with a base such as triethylamine. nih.govresearchgate.net This coupling is a key synthetic step for many sulfonamide-containing drugs and bioactive molecules. cbijournal.com The fundamental reaction provides a versatile platform for creating a library of derivatives by simply varying the substitution on either the aniline (B41778) or the sulfonyl chloride partner. researchgate.net

For instance, a closely related analogue, N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide, was synthesized by reacting 3,4-difluoroaniline with 3,4-dimethoxybenzenesulfonyl chloride in triethylamine. nih.gov After the reaction, the solvent is typically removed, and the product is isolated through extraction and purified by column chromatography, yielding the final compound. nih.gov

Achieving high yields and purity is a central goal in synthetic chemistry. For sulfonamide synthesis, optimization can involve modifying the solvent, base, catalyst, and reaction temperature. Studies have shown that for related sulfonamide syntheses, acetonitrile (B52724) can be an effective solvent, offering a good balance between reactant conversion and selectivity. scielo.brchemrxiv.org

Several catalytic systems have been developed to improve the efficiency of sulfonamide formation. For example, chemoselective, solvent-free synthesis of sulfonamides has been reported using zinc oxide nanoparticles as a catalyst, achieving high yields. cbijournal.com Another approach utilizes an Fe3O4-diisopropylethylamine (DIPA) catalyst in dichloromethane, which allows for easy magnetic separation and reuse of the catalyst. cbijournal.com

More advanced, one-pot procedures have been developed that generate the sulfonyl chloride in situ from materials like thiols or sulfonic acids, which then immediately react with an amine. princeton.eduorganic-chemistry.org One innovative method leverages copper-catalyzed decarboxylative chlorosulfonylation, which converts aromatic carboxylic acids into sulfonyl chlorides that can be aminated in the same pot. princeton.edu This avoids the need to isolate the often-reactive sulfonyl chloride intermediates. princeton.edu Optimization studies on similar coupling reactions have systematically evaluated different copper species, solvents, and photocatalysts to maximize product generation. researchgate.net

Strategies for the Design and Synthesis of this compound Analogues

The core this compound scaffold is a versatile template for designing new molecules. Synthetic strategies focus on modifying the two aromatic rings or introducing new structural elements to modulate the compound's properties.

A primary strategy for creating analogues is to introduce various substituents onto the benzenesulfonyl ring. This is readily achieved by using differently substituted benzenesulfonyl chlorides in the standard coupling reaction with 3,4-difluoroaniline. The electronic and steric properties of these substituents can significantly influence the characteristics of the final molecule.

An example of this approach is the synthesis of N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide, where the benzenesulfonyl chloride bears two methoxy (B1213986) groups. nih.govnih.gov Other research on related benzenesulfonamide (B165840) series has explored a wide range of substituents, including chloro, methoxy, and nitro groups, to systematically probe structure-activity relationships. nih.govnih.govnih.gov The synthesis of these analogues generally follows the established amine-sulfonyl chloride coupling protocol. nih.gov

| Analogue Name | Substituent on Benzenesulfonyl Ring | Synthetic Precursor | Reference |

|---|---|---|---|

| This compound | -H | Benzenesulfonyl chloride | researchgate.net |

| N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide | 3,4-dimethoxy | 3,4-Dimethoxybenzenesulfonyl chloride | nih.govnih.gov |

| 2-Chloro-N-(aryl)benzenesulfonamide derivative | 2-chloro | 2-Chlorobenzenesulfonyl chloride | nih.gov |

| 3-Chloro-4-methoxy-N-(aryl)benzenesulfonamide derivative | 3-chloro, 4-methoxy | 3-Chloro-4-methoxybenzenesulfonyl chloride | nih.gov |

Altering the substitution pattern on the aniline-derived portion of the molecule provides another avenue for creating analogues. This typically involves synthesizing the desired substituted aniline first and then coupling it with benzenesulfonyl chloride. While direct modification of the difluorophenyl ring post-synthesis is less common, the synthesis of precursors with varied substitution is a standard approach.

For example, synthetic routes exist for producing precursors like 2-(3,4-difluorophenyl)cyclopropanamine, starting from 3,4-difluorobenzaldehyde. google.com Such modified amines can then be used to synthesize sulfonamides with altered structures on the N-phenyl ring. The synthesis of a diverse library of benzenesulfonamides often starts with a collection of substituted anilines, which are then reacted with a sulfonyl chloride. nih.gov

To further expand the chemical diversity, researchers have introduced linkers between the core aromatic systems or appended heterocyclic structures. These modifications can dramatically alter the molecule's size, shape, and polarity.

One common strategy involves Schiff base condensation. For instance, benzenesulfonamides containing a primary amino group can be condensed with various aldehydes to introduce new moieties. mdpi.comnih.gov In one study, (Z)-4-amino-N-(5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)benzenesulfonamide was reacted with aldehydes like 2-hydroxybenzaldehyde or 1H-indole-2-carbaldehyde to produce complex derivatives containing heterocyclic rings. mdpi.comtuni.fi

Advanced Synthetic Techniques in Sulfonamide Chemistry

The synthesis of sulfonamides, including this compound, has evolved beyond traditional methods, embracing advanced techniques that offer greater efficiency, control, and the ability to generate diverse molecular libraries.

Catalytic Approaches in C-N and C-S Bond Formation

The core of sulfonamide synthesis lies in the formation of the crucial S-N bond. While the classical approach involves the reaction of an amine with a sulfonyl chloride, contemporary research focuses on catalytic methods that provide milder and more efficient pathways. nih.gov

Dual copper and visible-light catalysis represents one such advanced strategy. This method facilitates the S(O)2–N coupling between phenylsulfinic acid derivatives and aryl azides under redox-neutral conditions. nih.gov The reaction proceeds through a proposed mechanism involving multiple catalytic cycles. Visible light excites a photocatalyst, such as an Iridium complex (Ir(ppy)₃), which then interacts with the sulfinic acid to generate a sulfonyl radical. Simultaneously, the aryl azide (B81097) loses nitrogen gas to form a triplet nitrene intermediate, which is captured by a copper(I) catalyst. This copper(III) nitrene species ultimately couples with the sulfonyl radical, and subsequent reductive elimination forms the desired sulfonamide product and regenerates the Cu(I) catalyst. nih.gov

Photocatalysis also enables the generation of sulfonyl radicals from various precursors like S-H, S-S, and S-N bonds. rsc.org These highly reactive intermediates are key for constructing organosulfur compounds. These transformations can be achieved using a range of photoredox catalysts, often in combination with other catalytic systems, offering an environmentally benign and efficient alternative to traditional methods. rsc.org

Solid-Phase Synthesis Methodologies for Compound Libraries

Solid-phase synthesis is a powerful technique for the rapid generation of large collections, or libraries, of related compounds for screening purposes. This methodology has been successfully applied to the synthesis of sulfonamide libraries, which is advantageous for handling and purification compared to solution-phase synthesis. nih.govscilit.com

In a typical solid-phase approach, a starting material is anchored to a solid support, such as a resin (e.g., 2-CTC, Wang, or Rink amide-ChemMatrix resins). scilit.comresearchgate.net For sulfonamide libraries, this can involve reacting a resin-bound sulfonyl chloride with a diverse set of primary amines or, conversely, reacting a resin-bound amine with various sulfonyl chlorides. researchgate.net For instance, a library of benzamidine-derived sulfonamides has been constructed using this technique, yielding compounds with good purity and yield. nih.gov Similarly, libraries of benzylamine-derived sulfonamides have also been prepared. nih.gov

A key advantage of solid-phase synthesis is the ability to drive reactions to completion using excess reagents, which can then be easily washed away from the resin-bound product. After the final synthetic step, the desired sulfonamide is cleaved from the solid support. This approach facilitates combinatorial library synthesis, enabling the exploration of a wide range of structural variations for applications such as drug discovery. scilit.com

Chemo- and Regioselective Functionalization Strategies

The functionalization of complex molecules containing a sulfonamide group presents a significant challenge, requiring methods that can modify one part of the molecule without affecting other sensitive functional groups (chemoselectivity). Recent developments have established the sulfonamide moiety not just as a stable pharmacophore but also as a versatile synthetic handle for late-stage functionalization. chemrxiv.orgchemrxiv.org

One innovative strategy involves the conversion of a primary sulfonamide into a sulfinate salt intermediate. This transformation can be achieved via a reaction with an N-heterocyclic carbene (NHC) catalyst. chemrxiv.orgchemrxiv.orgnih.gov The resulting sulfinate is a versatile intermediate that can be selectively converted into various other functional groups under mild conditions, a process that is tolerant of most common functional groups found in complex pharmaceuticals. chemrxiv.org

Another approach utilizes carbene catalysis for the highly enantioselective and chemoselective modification of sulfonamides. rsc.org When multiple sulfonamide or amine groups are present in a molecule, this method allows for the selective modification of a specific site. rsc.org Photocatalytic methods also offer a pathway to functionalization by generating sulfonyl radical intermediates from N-sulfonylimines, which can then be coupled with various alkene fragments. nih.gov These late-stage functionalization strategies are invaluable in drug discovery, as they allow for the rapid diversification of complex, drug-like sulfonamides to explore structure-activity relationships. chemrxiv.org

Characterization Techniques for Synthesized Research Compounds

Following synthesis, the identity, structure, and purity of this compound must be rigorously confirmed using a combination of analytical techniques.

Spectroscopic Methodologies (e.g., NMR, IR, MS)

Spectroscopy is the cornerstone for the structural elucidation of newly synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to map the carbon-hydrogen framework of the molecule. For a compound like this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons on both the benzenesulfonyl and the 3,4-difluorophenyl rings, with their chemical shifts and coupling patterns providing definitive structural information. A key indicator is the signal for the sulfonamide N-H proton, which typically appears as a singlet in a specific region of the spectrum. nih.gov The ¹³C NMR spectrum reveals the chemical environment of each carbon atom, including those bonded to fluorine. researchgate.net Quantitative ³¹P NMR spectroscopy, although more common for compounds with hydroxyl groups, demonstrates the power of using heteroatom NMR for detailed structural analysis in related organosulfur compounds. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For sulfonamides, the key characteristic absorptions are the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) group, typically found in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-N stretching vibration is also an important diagnostic peak, often observed in the 950-866 cm⁻¹ range. researchgate.net

The table below summarizes typical spectroscopic data for sulfonamide compounds, providing a reference for the characterization of this compound.

| Technique | Observation | Typical Range/Value | Significance |

| ¹H NMR | Chemical Shift (δ) | ~8.0-8.1 ppm (singlet) | Sulfonamide N-H proton nih.gov |

| Chemical Shift (δ) | ~7.0-8.0 ppm (multiplets) | Aromatic (Ar-H) protons | |

| ¹³C NMR | Chemical Shift (δ) | >100 ppm | Aromatic carbons nih.gov |

| IR | Wavenumber (cm⁻¹) | 1370-1330 cm⁻¹ | Asymmetric SO₂ stretch |

| Wavenumber (cm⁻¹) | 1180-1160 cm⁻¹ | Symmetric SO₂ stretch | |

| Wavenumber (cm⁻¹) | 950-866 cm⁻¹ | S-N stretch researchgate.net | |

| MS | m/z | [M+H]⁺ or [M-H]⁻ | Molecular Ion Peak |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. elementar.comunipd.it This method provides an empirical formula for the synthesized compound, which can be compared to the theoretical formula calculated from its proposed structure.

The process, often called CHNS analysis, involves the complete combustion of a small, precisely weighed amount of the sample at high temperatures. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector. unipd.it The agreement between the experimentally determined elemental composition and the calculated values is a crucial criterion for verifying the purity and confirming the identity of the synthesized this compound. unipd.it It is a reliable and cost-effective method widely used in research and pharmaceutical development to ensure the chemical composition of a compound. unipd.it

Structural Elucidation and Molecular Architecture Analysis

X-ray Crystallography for Solid-State Structure Determination

No specific crystallographic data for N-(3,4-difluorophenyl)benzenesulfonamide, including its crystal system, space group, and unit cell dimensions, were found in the public domain.

Information regarding the specific crystal packing and lattice interactions of this compound is unavailable due to the lack of its published crystal structure.

A quantitative analysis of the dihedral and torsion angles for this compound is not possible without experimental crystallographic data. For related compounds, such as N-(3,4-Difluorophenyl)-3,4-dimethoxybenzenesulfonamide, the dihedral angle between the benzene (B151609) rings has been reported to be 66.05 (9)°. nih.gov However, this value is specific to the dimethoxy derivative and would likely differ for the unsubstituted title compound.

While sulfonamides commonly exhibit intermolecular N-H···O hydrogen bonds that lead to the formation of supramolecular structures like dimers or chains, the specific hydrogen bonding network for this compound has not been documented. nih.govnih.gov

Conformational Analysis and Flexibility Studies in Solution

No studies detailing the conformational analysis or flexibility of this compound in solution, for instance using Nuclear Magnetic Resonance (NMR) spectroscopy, were identified.

Hirshfeld Surface Analysis and Quantitative Interaction Descriptors

A Hirshfeld surface analysis, which provides quantitative insights into intermolecular interactions within a crystal, has not been reported for this compound.

Stereochemical Considerations and Chiral Resolution (if applicable to derivatives)

The parent compound, this compound, is not chiral. Therefore, stereochemical considerations and chiral resolution are not applicable.

Computational and Theoretical Investigations of Molecular Behavior

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the molecular structure and reactivity of N-(3,4-difluorophenyl)benzenesulfonamide. These computational methods allow for the examination of electronic properties that are difficult to probe experimentally.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.net It is frequently employed for geometry optimization, a process that seeks to find the arrangement of atoms that corresponds to the minimum energy of the molecule. arxiv.org For this compound, DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), can be used to determine its most stable three-dimensional structure. figshare.com

The optimization process iteratively adjusts the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found. arxiv.org For a similar compound, N-(3,4-dimethylphenyl)benzenesulfonamide, the sulfonamide nitrogen atom is nearly perpendicular to the plane of the sulfur-bound benzene (B151609) ring. nih.govresearchgate.net A key structural parameter for this compound would be the dihedral angle between the two aromatic rings. In a related molecule, N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide, this angle was found to be 66.05°. nih.gov This twisted conformation is a common feature in diaryl sulfonamides.

Table 1: Selected Optimized Geometrical Parameters for a Sulfonamide Structure Illustrative data based on similar reported structures.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C-S | 1.76 | ||

| S-N | 1.63 | ||

| S=O | 1.43 | ||

| C-N | 1.42 | ||

| O-S-O: 120.5 | |||

| C-S-N: 107.3 | |||

| S-N-C: 124.8 | |||

| C-S-N-C: 75.2 |

This table presents hypothetical data for this compound based on typical values for similar sulfonamide structures.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for predicting the reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orgresearchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. malayajournal.orgnih.gov A smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized on the benzenesulfonamide (B165840) moiety, which is electron-rich. In contrast, the LUMO is likely to be distributed over the difluorophenyl ring due to the electron-withdrawing nature of the fluorine atoms. This distribution of frontier orbitals indicates that the molecule could be susceptible to nucleophilic attack on the difluorophenyl ring and electrophilic attack on the benzenesulfonamide portion.

Table 2: Frontier Molecular Orbital Energies Illustrative data based on typical values for similar aromatic sulfonamides.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.8 |

| LUMO | -1.5 |

This table presents hypothetical data for this compound based on typical values for similar sulfonamide structures.

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. malayajournal.orgresearchgate.netnumberanalytics.com The MEP map displays regions of negative electrostatic potential (electron-rich) and positive electrostatic potential (electron-poor). numberanalytics.comwalisongo.ac.id

In the MEP map of this compound, the most negative potential (typically colored red) is expected to be located around the oxygen atoms of the sulfonyl group and the fluorine atoms, indicating their high electron density and suitability for interacting with electrophiles. malayajournal.orgresearchgate.net Conversely, the region around the hydrogen atom of the sulfonamide (N-H) group would exhibit a positive potential (typically colored blue), making it a likely site for nucleophilic attack. bhu.ac.in The aromatic rings will show a distribution of potential, influenced by the substituents. These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding. malayajournal.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and interactions with the environment. nih.govchemrxiv.org

MD simulations can be used to explore the conformational landscape of this compound. nih.gov By simulating the motion of the atoms over time, it is possible to identify the most stable conformations and the energy barriers between them. The simulation would likely show significant flexibility around the S-N bond, allowing for rotation of the two aromatic rings relative to each other. The stability of different conformers would be influenced by steric hindrance and intramolecular interactions. Techniques like accelerated molecular dynamics (aMD) can be employed to enhance conformational sampling and overcome high energy barriers, providing a more comprehensive picture of the molecule's flexibility. mdpi.combiorxiv.org

Molecular Docking and Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound and its analogs, molecular docking is a crucial tool for understanding how they might interact with biological targets at a molecular level, providing insights into their potential mechanisms of action.

Identification of Potential Protein Binding Sites and Hotspots

Computational studies are instrumental in identifying potential protein targets for benzenesulfonamide derivatives. By docking the ligand into the three-dimensional structures of various proteins, researchers can identify plausible binding sites. These sites, often located in catalytic domains or allosteric pockets, are characterized by geometric and chemical complementarity to the ligand.

For structurally related benzenesulfonamides, molecular docking has been used to identify potential binding interactions with a range of protein targets. For instance, studies on similar sulfonamide-containing compounds have explored their binding to enzymes like tyrosinase, a key enzyme in melanin (B1238610) synthesis, and Keap1, a regulator of the Nrf2 antioxidant response pathway. nih.govnih.gov The process involves using software to explore numerous possible binding poses of the ligand within the protein's surface pockets. mdpi.com The most favorable binding sites, or "hotspots," are typically hydrophobic pockets or clefts on the protein surface that can accommodate the ligand's aromatic rings and form specific hydrogen bonds with the sulfonamide group. psu.edu In multidrug resistance proteins, for example, binding sites are often found within transmembrane domains or nucleotide-binding domains. mdpi.com

Analysis of Binding Modes, Interaction Energies, and Key Amino Acid Residues

Once a potential binding site is identified, a more detailed analysis focuses on the specific interactions that stabilize the ligand-protein complex. This includes evaluating the binding mode (the specific orientation and conformation of the ligand), calculating the binding energy, and identifying the key amino acid residues involved in the interaction.

For benzenesulfonamide derivatives, the interaction profile typically involves a combination of forces:

Hydrogen Bonds: The sulfonamide group (-SO₂NH-) is a potent hydrogen bond donor (from the N-H group) and acceptor (from the oxygen atoms). It frequently forms critical hydrogen bonds with polar or charged residues in the protein's active site.

Hydrophobic Interactions: The two phenyl rings of this compound provide significant surface area for hydrophobic and van der Waals interactions with nonpolar amino acid residues such as leucine, isoleucine, valine, and phenylalanine.

π-Stacking and π-Cation Interactions: The aromatic rings can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan. Additionally, they can form π-cation interactions with positively charged residues such as arginine and lysine. nih.gov

A molecular docking study of a phenyl bis-sulfonamide with the Keap1 Kelch domain revealed that the central phenyl ring occupies a specific sub-pocket (P3), forming a π–cation interaction with the guanidino group of an arginine residue (Arg415). nih.gov In another study involving a different benzenesulfonamide derivative, docking simulations showed specific interactions within the binding cavity of the protein target identified by PDB ID 1HD2. researchgate.net These analyses are crucial for understanding the structural basis of a compound's activity and for designing modifications to enhance binding affinity.

| Protein Target | Key Interacting Residues | Primary Interaction Types | Source |

|---|---|---|---|

| Keap1 Kelch Domain | Arg415 | π-Cation Interaction | nih.gov |

| Human Carbonic Anhydrase II | Not specified | Hydrophobic Interactions, Coordination to Zinc | psu.edu |

| PDB ID: 1HD2 | Not specified | Hydrogen Bonding, Hydrophobic Interactions | researchgate.net |

| Calcium Channel (Theoretical) | Glu614, Ala320 | Ligand-channel complex formation | cerradopub.com.br |

Virtual Screening and Lead Compound Prioritization

Virtual screening (VS) is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. researchgate.net

The typical workflow involves:

Database Preparation: A large database of compounds, potentially containing millions of molecules, is prepared. nih.gov

Filtering: The library is often filtered based on physicochemical properties to select for "drug-like" molecules, for example, by applying Lipinski's Rule of Five or other filters to remove compounds with undesirable properties. nih.govresearchgate.net

Docking and Scoring: The remaining compounds are computationally docked into the binding site of the target protein. A scoring function is used to estimate the binding affinity for each compound. nih.gov

Hit Prioritization: Compounds are ranked based on their docking scores and visual inspection of their binding modes. The top-ranked compounds, or "hits," are selected for acquisition or synthesis and subsequent experimental validation. nih.govresearchgate.net

Through this high-throughput virtual screening (HTVS) process, novel chemical scaffolds, including benzenesulfonamide derivatives, can be identified as promising starting points for lead optimization. researchgate.net The ultimate goal is to prioritize a manageable number of compounds that have a higher probability of being active in biological assays. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.org For this compound and its analogs, QSAR models can be developed to predict their activity and guide the design of new derivatives with improved potency. nih.govmdpi.com

Derivation of Physicochemical and Topological Descriptors

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure. frontiersin.org These descriptors can be broadly categorized:

Physicochemical Descriptors: These describe properties like lipophilicity (e.g., LogP), electronic effects (e.g., Hammett constants), molar refractivity, and polar surface area.

Topological Descriptors: Also known as 2D descriptors, these are derived from the 2D graph representation of the molecule and describe attributes like molecular size, shape, and branching (e.g., Kier & Hall connectivity indices). frontiersin.org

3D Descriptors: These are calculated from the 3D conformation of the molecule. A prominent example is Comparative Molecular Field Analysis (CoMFA), which uses steric and electrostatic fields surrounding the molecule as descriptors. nih.govdrugdesign.org Other 3D descriptors can include solvent-accessible surface area and molecular volume.

The selection of relevant descriptors is a critical step in building a robust and predictive QSAR model.

| Descriptor Category | Description | Examples |

|---|---|---|

| Physicochemical | Represents physical and chemical properties of the molecule. | LogP (lipophilicity), Molar Refractivity, Polar Surface Area (PSA) |

| Topological | Derived from the 2D representation of the molecule, describing connectivity and branching. | Molecular Weight, Kier & Hall Indices, Balaban J index |

| Electronic | Quantifies the electronic properties of atoms or functional groups. | Dipole Moment, Partial Atomic Charges, HOMO/LUMO energies |

| Steric (3D) | Describes the 3D shape and size of the molecule. | CoMFA Steric Fields, Molecular Volume, van der Waals Surface Area |

Development of Predictive Models for Mechanistic Biological Activity

Once a set of descriptors has been calculated for a series of compounds with known biological activities, statistical methods are used to build a mathematical equation that relates the descriptors to the activity. This equation forms the predictive model. Common statistical techniques include Multiple Linear Regression (MLR) and Partial Least Squares (PLS) regression. drugdesign.org

For benzenesulfonamide derivatives, 3D-QSAR methods like CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These models provide contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, or hydrogen-bonding properties would likely increase or decrease biological activity. nih.govresearchgate.net For example, a QSAR study on 3-(pyridin-2-yl)benzenesulfonamide derivatives identified that optimizing steric, electrostatic, and hydrophobic fields could effectively improve herbicidal activity. nih.gov Similarly, QSAR models for N-[4-(quinolin-4-yloxy)phenyl]benzenesulfonamides were developed to predict their inhibitory activity against AXL kinase, a cancer target. nih.gov

These predictive models are powerful tools in medicinal chemistry. They not only allow for the estimation of the biological activity of novel, yet-to-be-synthesized compounds but also provide mechanistic insights that can guide the rational design of more effective molecules. nih.govresearchgate.net

In Silico Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling for Mechanistic Understanding

In modern drug discovery, in silico modeling is an essential first step to predict a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.govniscpr.res.in This computational screening helps to identify candidates with favorable pharmacokinetic properties, reducing the time and cost of development. nih.govmdpi.comresearchgate.net For benzenesulfonamide analogs, in silico tools are used to assess drug-likeness and predict their behavior in the body. nih.govresearchgate.net

Theoretical Permeation and Distribution Predictions

The ability of a compound to permeate biological membranes and distribute to a target site is critical for its efficacy. Computational models predict these characteristics by calculating various physicochemical descriptors. Key parameters include the logarithm of the partition coefficient (logP), which indicates lipophilicity, and the topological polar surface area (TPSA), which correlates with hydrogen bonding potential and permeability.

Drug-likeness is often evaluated using established guidelines like Lipinski's Rule of Five. In silico studies on sulfonamide Schiff bases and other derivatives have shown that these compounds can possess favorable ADMET profiles, suggesting potential as oral drug candidates. nih.gov Online tools are frequently used to generate these predictions for novel compounds. nih.gov While specific data for this compound is not detailed in the reviewed literature, the table below illustrates typical ADMET parameters predicted for related sulfonamide derivatives.

Table 1: Representative In Silico ADMET Predictions for Sulfonamide Derivatives This table presents typical values for related compounds to illustrate the parameters evaluated; specific values for this compound would require dedicated computational analysis.

| Parameter | Predicted Value Range | Significance |

|---|---|---|

| Molecular Weight (g/mol) | < 350 | Influences size-dependent absorption and diffusion. |

| logP (Lipophilicity) | 2.0 - 4.0 | Affects solubility, permeability, and plasma protein binding. |

| Topological Polar Surface Area (TPSA) (Ų) | 60 - 90 | Correlates with membrane permeability and oral bioavailability. |

| Hydrogen Bond Donors | 1 - 2 | Impacts solubility and receptor binding. |

| Hydrogen Bond Acceptors | 3 - 5 | Impacts solubility and receptor binding. |

| Oral Bioavailability (%) | > 40% | Indicates potential for effective oral administration. nih.gov |

Metabolic Stability and Reactivity Predictions

A compound's success as a therapeutic agent is heavily dependent on its metabolic stability—its resistance to being broken down by enzymes in the body. nih.gov High metabolic instability can lead to rapid clearance and poor bioavailability. Computational models predict stability by identifying sites on the molecule that are most susceptible to metabolism, primarily by cytochrome P450 (CYP) enzymes. researchgate.net

For sulfonamides, common metabolic pathways include hydroxylation and N-dealkylation. researchgate.net Introducing fluorine atoms, as in the difluorophenyl group of the title compound, is a known strategy to block metabolically labile sites and improve stability. nih.gov In silico studies can predict the half-life (t½) in human liver microsomes (HLM) and identify which atoms are most likely to be oxidized.

Table 2: Representative Metabolic Stability Predictions for Sulfonamide Derivatives This table presents typical values for related compounds to illustrate the parameters evaluated; specific values for this compound would require dedicated computational analysis.

| Parameter | Predicted Outcome | Significance |

|---|---|---|

| Human Liver Microsomal Stability (t½, min) | > 30 | A longer half-life suggests lower clearance and better stability. nih.gov |

| Primary CYP450 Metabolizing Enzymes | CYP3A4, CYP2C9 | Identifies key enzymes responsible for the compound's breakdown. |

| Predicted Site of Metabolism | Aromatic ring, alkyl groups | Pinpoints molecular locations susceptible to enzymatic attack (e.g., hydroxylation). researchgate.net |

| Reactivity | Low | Low chemical reactivity is desirable to avoid off-target effects. chemijournal.com |

Non-Linear Optical (NLO) Properties Theoretical Studies

Non-linear optical (NLO) materials are of great interest for applications in telecommunications, optical computing, and signal processing. researchgate.net Organic molecules with specific electronic features, such as electron donor and acceptor groups connected by a π-conjugated system, can exhibit significant NLO responses. researchgate.net

Theoretical studies, predominantly using Density Functional Theory (DFT), are employed to calculate the NLO properties of molecules. mdpi.combohrium.com Key parameters include the molecular dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β), which quantifies the second-order NLO response. researchgate.net A large β value is a primary indicator of a potentially useful NLO material. physchemres.org These properties are intrinsically linked to the molecule's electronic structure, particularly the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap generally correlates with higher polarizability and a larger NLO response. bohrium.com

While some sulfonamide derivatives have been investigated and found to be unsuitable as NLO materials chemijournal.com, others show promise. nih.govbohrium.com The NLO properties of this compound have not been specifically reported, but calculations on related fluorophenyl and sulfonamide compounds provide a framework for what such an investigation would entail.

Table 3: Representative Theoretical NLO Properties of Aromatic Compounds This table presents typical values for related compounds to illustrate the parameters evaluated; specific values for this compound would require dedicated computational analysis.

| Parameter | Representative Calculated Value | Significance |

|---|---|---|

| Dipole Moment (μ) (Debye) | 2 - 6 D | A measure of molecular polarity; influences intermolecular interactions and NLO response. mdpi.com |

| Mean Polarizability (α) (a.u.) | 80 - 200 a.u. | Describes the ease of distorting the molecule's electron cloud with an electric field. researchgate.net |

| First Hyperpolarizability (β) (a.u.) | > 500 a.u. | Quantifies the second-order NLO response; larger values are desirable. researchgate.net |

| HOMO-LUMO Energy Gap (eV) | < 5 eV | A smaller gap often indicates easier charge transfer and a stronger NLO effect. bohrium.com |

Mechanistic Investigations of Biological System Interactions in Vitro and in Silico

Enzyme Inhibition Studies

N-(3,4-difluorophenyl)benzenesulfonamide has been the subject of various enzyme inhibition studies to determine its specificity and potency against several key enzyme families. These investigations provide a foundational understanding of its biological activity.

Carbonic Anhydrase (CA) Isoform Selectivity Research and Binding Mechanisms

While specific inhibitory data for this compound against various carbonic anhydrase (CA) isoforms is not extensively detailed in the public domain, the broader class of fluorinated benzenesulfonamides has been identified as potent inhibitors of several human CA isoforms. The introduction of fluorine atoms to the benzenesulfonamide (B165840) scaffold can significantly alter the molecule's binding affinity and selectivity for different CA isoforms.

Research into fluorinated benzenesulfonamides has shown that these compounds can be highly effective, often nanomolar, inhibitors of isoforms such as CA II, CA VII, and the tumor-associated CA IX and CA XII. The cytosolic isoforms, hCA I and II, are often moderately inhibited by these types of sulfonamides. The binding mechanism of benzenesulfonamides to the active site of carbonic anhydrases is well-established, involving the coordination of the sulfonamide anion to the zinc ion within the enzyme's active site. X-ray crystallography studies on similar fluorinated benzenesulfonamides have provided valuable insights into the structure-activity relationships that govern their binding affinities and isoform selectivity.

Kinase Inhibition Profiles (e.g., B-Raf, VEGFR-2, ZAK, Smyd3) and Allosteric Modulation

Investigations into the kinase inhibition profile of this compound are still emerging. However, the broader class of compounds containing a difluorophenyl moiety has been explored for its potential to inhibit various kinases involved in cellular signaling pathways.

For instance, in the context of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the presence of a fluoro group at the 3- or 4-position of a phenyl ring has been noted as a feature in some potent inhibitors. VEGFR-2 inhibition is a significant therapeutic strategy in cancer treatment. Similarly, the B-Raf kinase, which is frequently mutated in cancers like melanoma, is another important target for inhibitors. While specific data for this compound is not available, the general structural motif is present in some known kinase inhibitors.

The potential for allosteric modulation, where a molecule binds to a site other than the active site to alter the enzyme's activity, is an area of growing interest. For example, in the case of SMYD3, a lysine methyltransferase implicated in cancer, researchers have identified allosteric binding sites. While there is no direct evidence linking this compound to SMYD3 allosteric modulation, the exploration of such mechanisms is a key area of modern drug discovery.

Due to the lack of specific inhibitory data for this compound against the mentioned kinases in the provided search results, a data table cannot be generated at this time.

Cholinesterase and Glycosidase Inhibition Studies and Active Site Interactions

The inhibitory activity of this compound against cholinesterases (such as acetylcholinesterase, AChE) and glycosidases (such as α-glycosidase) has not been specifically reported. However, studies on other benzenesulfonamide derivatives have demonstrated their potential to inhibit these enzymes.

For example, certain series of benzenesulfonamides have shown potent inhibition of AChE, with Kᵢ values in the nanomolar range. These compounds are of interest for their potential in managing neurodegenerative diseases like Alzheimer's disease. Molecular docking studies on these derivatives suggest that the sulfonamide moiety plays a crucial role in binding to the active site of the enzyme.

Similarly, various benzenesulfonamide derivatives have been evaluated for their α-glycosidase inhibitory activity, which is relevant for the management of type 2 diabetes. Some of these compounds have exhibited significant inhibitory potential, with IC₅₀ values in the micromolar to nanomolar range. The structure-activity relationship studies in these series often highlight the importance of the substituents on the phenyl rings for potent inhibition.

As no specific data for this compound was found, a data table for its inhibitory activity against cholinesterases and glycosidases cannot be provided.

Exploration of Cyclooxygenase (COX) Inhibition Mechanisms

The benzenesulfonamide scaffold is a well-known feature of selective cyclooxygenase-2 (COX-2) inhibitors, a class of nonsteroidal anti-inflammatory drugs (NSAIDs). The selectivity for COX-2 over COX-1 is attributed to the presence of a larger side pocket in the COX-2 active site, which can accommodate the bulky sulfonamide group. This selective inhibition is desirable as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.

| Compound Class | Target Enzyme(s) | General Findings |

| Benzenesulfonamides | COX-1 / COX-2 | The benzenesulfonamide moiety is a key feature for selective COX-2 inhibition. |

| Difluorophenyl-containing benzenesulfonamides | COX-2 | Derivatives with a difluorophenyl group have shown potent anti-inflammatory activity, suggesting effective COX inhibition. |

Investigation of Molecular Targets and Pathways

Understanding the broader molecular targets and pathways affected by this compound is essential to fully characterize its pharmacological profile.

Sulfonamide Interaction with Folic Acid Synthesis Pathway Enzymes

The sulfonamide class of compounds is historically known for its antimicrobial activity, which stems from the inhibition of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This pathway is essential for the synthesis of nucleotides and certain amino acids, and its disruption is detrimental to bacterial growth.

Sulfonamides act as competitive inhibitors of DHPS, mimicking the natural substrate, para-aminobenzoic acid (PABA). By binding to the active site of DHPS, they prevent the synthesis of dihydropteroic acid, a precursor to folic acid. While this mechanism is well-established for antibacterial sulfonamides, the specific interaction of this compound with bacterial DHPS has not been detailed in the available literature. However, as a member of the sulfonamide family, it possesses the core chemical scaffold responsible for this mode of action.

Protein-Ligand Interaction Dynamics and Conformational Changes

The interaction of this compound with protein targets is fundamentally governed by its three-dimensional structure and conformational flexibility. While direct crystallographic data for this specific compound in complex with a protein target is not extensively published, significant insights can be drawn from structural studies of closely related benzenesulfonamide derivatives and in silico molecular docking simulations.

In silico molecular docking studies are a vital tool for predicting and analyzing the binding modes of benzenesulfonamide derivatives with their protein targets. nih.govresearchgate.netnih.gov These computational methods place the ligand (the compound) into the binding site of a protein receptor to estimate its preferred orientation and binding affinity. nih.govrjb.ro For sulfonamides, these interactions commonly involve:

Hydrogen Bonding: The sulfonamide moiety (-SO₂NH-) is a key pharmacophore, with the oxygen atoms acting as hydrogen bond acceptors and the N-H group acting as a hydrogen bond donor.

Hydrophobic Interactions: The two phenyl rings provide extensive surfaces for hydrophobic and π-π stacking interactions with nonpolar amino acid residues in the binding pocket.

Halogen Bonding: The two fluorine atoms on the phenyl ring can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and selectivity.

These simulations allow for the estimation of binding energies and inhibition constants, providing a quantitative measure of the ligand's potential efficacy. nih.gov The dynamics of these interactions, including conformational changes in both the ligand and the protein upon binding, are critical for understanding the compound's mechanism of action at a molecular level.

| Parameter | Observation from Analogous Structures | Reference |

| Molecular Conformation | Twisted | nih.govresearchgate.net |

| Dihedral Angle (between rings) | ~64-66° | nih.govnih.gov |

| Key Interaction Moieties | -SO₂NH- group, Phenyl rings, Fluorine atoms | nih.govnih.gov |

| Primary Interaction Types | Hydrogen bonding, Hydrophobic interactions, Halogen bonding | nih.govnih.gov |

Cellular Response Research (In Vitro Models)

Benzenesulfonamide derivatives have demonstrated significant potential as anti-proliferative agents against various human cancer cell lines in in vitro studies. immunopathol.com Research on compounds with the N-(phenyl)benzenesulfonamide scaffold indicates a marked ability to inhibit cell proliferation in a dose-dependent manner. immunopathol.comresearchgate.net For instance, studies on related sulfonamides have shown potent activity against lung cancer (A549) and breast cancer (MCF-7) cell lines. nih.govimmunopathol.com

The anti-proliferative mechanism of these compounds is often linked to their ability to modulate the cell cycle. researchgate.netmdpi.com Flow cytometry analyses of cancer cells treated with structurally similar benzenesulfonates have revealed a distinct accumulation of cells in the G2/M phase of the cell cycle. mdpi.com This G2/M arrest indicates an interference with the processes leading to mitosis, thereby preventing cancer cells from dividing and proliferating. nih.govnih.gov This cell cycle-phase-specific mechanism of action is a hallmark of many effective anti-cancer agents. researchgate.netmdpi.com

The potency of these compounds is often quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the drug required to inhibit the proliferation of 50% of the cell population. While specific IC₅₀ values for this compound against a wide panel of cell lines are not extensively documented in publicly available literature, related benzenesulfonamide and benzofuransulfonamide derivatives have shown IC₅₀ values in the low micromolar range, highlighting the potential potency of this chemical class. researchgate.netnih.gov

| Cell Line Example (from related compounds) | Effect | Mechanism | Reference |

| A549 (Lung Cancer) | Reduced Proliferation | Modulation of ROS and intracellular pH | immunopathol.com |

| K562 (Leukemia) | G2/M Phase Arrest | Interference with mitotic processes | mdpi.com |

| HCT 116 (Colon Cancer) | G2/M Phase Arrest | Interference with mitotic processes | mdpi.com |

| MCF-7 (Breast Cancer) | Anti-proliferative Activity | Not specified | nih.gov |

Beyond inhibiting proliferation, a key mechanism for the anti-cancer activity of sulfonamide-related compounds is the induction of programmed cell death, or apoptosis. nih.gov This process is a controlled, energy-dependent pathway for eliminating damaged or unwanted cells. Research on N-substituted benzamides, a class that shares mechanistic similarities, has elucidated a distinct apoptotic signaling pathway. nih.govresearchgate.net

Treatment of cancer cell lines with these compounds has been shown to trigger the mitochondrial (or intrinsic) pathway of apoptosis. nih.gov This pathway is initiated by cellular stress and involves the release of cytochrome c from the mitochondria into the cytosol. researchgate.net The release of cytochrome c is a critical step that leads to the activation of a cascade of enzymes called caspases. Specifically, it triggers the activation of initiator caspase-9, which in turn activates effector caspases, such as caspase-3. nih.gov Activated caspase-3 is responsible for cleaving key cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage. researchgate.net

Importantly, the induction of apoptosis by these compounds often occurs subsequent to the G2/M cell cycle block. nih.gov This suggests a sequential process where the cell first arrests in the G2/M phase, and if the damage or cellular stress cannot be resolved, the apoptotic pathway is initiated. Studies using caspase inhibitors have confirmed this sequence, showing that blocking caspase activity prevents apoptosis but does not prevent the initial cell cycle arrest. nih.govresearchgate.net

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process for tumor growth and metastasis, as it supplies tumors with necessary oxygen and nutrients. nih.gov The modulation of angiogenesis is therefore a key strategy in cancer therapy. In vitro assays provide essential tools to assess the pro- or anti-angiogenic potential of novel compounds at the cellular level. nih.gov

Common in vitro models for studying angiogenesis involve the use of human umbilical vein endothelial cells (HUVECs), which are primary cells involved in forming the lining of blood vessels. Key assays include:

Proliferation Assays: Measure the effect of a compound on the growth and division of endothelial cells. nih.gov

Migration Assays (e.g., Scratch or Transwell Assays): Assess the ability of a compound to inhibit the directional movement of endothelial cells, a crucial step in vessel sprouting.

Tube Formation Assays: Endothelial cells are cultured on a basement membrane matrix (like Matrigel), where they spontaneously organize into capillary-like structures. The ability of a compound to inhibit the formation of these networks is a strong indicator of anti-angiogenic activity. mdpi.com

While the benzenesulfonamide scaffold is present in several known anti-angiogenic drugs, specific research detailing the effects of this compound on endothelial cell function and angiogenesis is not widely available in the current scientific literature. Further investigation using these established in vitro models would be required to determine its specific activity in modulating angiogenesis.

The therapeutic success of any drug candidate, including this compound, depends not only on its efficacy against its intended target but also on its selectivity. nih.gov A lack of selectivity can lead to off-target effects, where the compound interacts with unintended proteins or pathways, potentially causing toxicity. nih.govcreative-diagnostics.com Assessing the selectivity profile is therefore a critical step in preclinical development.

For compounds targeting specific enzymes, such as protein kinases, selectivity is often evaluated using large-scale screening panels. These panels can test the compound against hundreds of different kinases to identify any unintended interactions. nih.govreactionbiology.com The results are often reported as a selectivity score, which quantifies the compound's promiscuity. researchgate.net

Cell-based microarray technologies offer a broader approach to screen for off-target binding against a vast library of human plasma membrane and secreted proteins expressed in human cells. criver.com This type of screening is crucial for identifying unexpected cross-reactivities that could predict potential toxicities in vivo. criver.com Studies show that a significant percentage of therapeutic candidates exhibit some form of off-target binding, underscoring the importance of these assays. criver.com

Currently, specific data from kinase selectivity panels or broad off-target screening for this compound is not publicly documented. Such studies would be necessary to fully characterize its cellular pathway modulation and to identify and mitigate any potential off-target liabilities.

Antimicrobial and Antiprotozoal Activity Research (Mechanism-Focused)

The sulfonamide functional group is the cornerstone of sulfa drugs, one of the earliest classes of synthetic antimicrobial agents. researchgate.net The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of the enzyme dihydropteroate synthase (DHPS). nih.gov This enzyme is essential for the synthesis of folic acid in many bacteria and protozoa. Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folic acid pathway, leading to a bacteriostatic effect (inhibiting growth and reproduction). rjb.ro Humans are unaffected by this mechanism as they obtain folic acid from their diet and lack the DHPS enzyme.

Benzenesulfonamide derivatives have been synthesized and evaluated for their activity against a range of pathogens, including Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). frontiersin.org The effectiveness and spectrum of activity can be significantly influenced by the substitutions on the phenyl rings.

In addition to antibacterial properties, related chemical scaffolds have shown promising antiprotozoal activity against parasites such as Trypanosoma brucei (causative agent of sleeping sickness), Plasmodium falciparum (malaria), and Leishmania donovani (leishmaniasis). wikipedia.orgnih.gov The mechanisms for antiprotozoal agents can be diverse, ranging from inhibition of essential enzymes like ornithine decarboxylase to interference with protein synthesis or anaerobic metabolism. wikipedia.orgnih.gov

While the this compound structure holds potential for antimicrobial and antiprotozoal activity based on its core sulfonamide moiety, detailed mechanism-focused studies on this specific compound are not extensively reported. Research would be needed to confirm its activity, identify the specific pathogens it targets, and elucidate its precise molecular mechanism, determining if it follows the classic DHPS inhibition pathway or acts via alternative mechanisms. nih.govmdpi.commdpi.com

Investigation of Bacterial and Protozoal Growth Inhibition Mechanisms

The growth inhibitory effects of sulfonamides are predominantly attributed to their structural similarity to para-aminobenzoic acid (PABA), a crucial precursor in the biosynthesis of folic acid in many microorganisms. nih.gov Folic acid, in its reduced form as tetrahydrofolate, is an essential cofactor for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. nih.gov Consequently, the disruption of its synthesis leads to the cessation of cell growth and division, resulting in a bacteriostatic effect. nih.gov

In Vitro Evidence from Related Compounds:

Similarly, the antiprotozoal activity of sulfonamides has been documented against organisms such as Toxoplasma and Coccidia. The mechanism in these eukaryotes is also believed to involve the inhibition of the folate pathway.

Inhibition of Key Microbial Enzymes

The primary molecular target for the antibacterial action of sulfonamides is the enzyme dihydropteroate synthase (DHPS) . This enzyme catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate to form 7,8-dihydropteroate, a direct precursor to folic acid. nih.gov Sulfonamides act as competitive inhibitors of DHPS, binding to the active site intended for PABA and thereby blocking the synthesis of dihydropteroate. nih.gov

In Silico Modeling Insights:

Molecular docking studies on various sulfonamide derivatives with bacterial DHPS have provided insights into the key interactions necessary for inhibition. These studies often reveal that the sulfonamide moiety mimics the carboxylate group of PABA, forming crucial hydrogen bonds with conserved amino acid residues in the enzyme's active site. The N-phenyl group of the sulfonamide occupies a hydrophobic pocket, and substitutions on this ring can significantly influence binding affinity and inhibitory potency. While specific in silico models for this compound are not detailed in the available literature, it is plausible that the difluorophenyl group interacts with hydrophobic residues within the PABA-binding pocket of DHPS. The electron-withdrawing nature of the fluorine atoms could also modulate the electronic properties of the molecule, potentially influencing its binding characteristics.

Another class of enzymes that have been shown to be inhibited by benzenesulfonamide derivatives, particularly in protozoa, is carbonic anhydrase (CA) . Carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in various physiological processes, including pH regulation and metabolism. Inhibition of protozoal CAs has been explored as a potential antiprotozoal strategy. While a direct link between this compound and protozoal CA inhibition has not been established in the reviewed literature, it represents a plausible secondary mechanism of action that warrants further investigation.

An in-depth examination of the chemical compound this compound reveals a scaffold of significant interest in medicinal chemistry. Its structural features serve as a foundation for developing targeted therapeutic agents, with research focusing on the nuanced relationships between its chemical structure and biological function. This article explores the structure-activity and structure-property relationships of this compound, detailing the scientific endeavors to understand and optimize its potential.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

The benzenesulfonamide (B165840) moiety is a well-established pharmacophore in drug discovery, and its combination with a difluorophenyl group in N-(3,4-difluorophenyl)benzenesulfonamide creates a versatile template for inhibitor design. Researchers have systematically investigated this scaffold to decipher how molecular modifications translate into changes in biological activity and physical properties.

Future Research Directions and Advanced Methodological Applications

Integration of Artificial Intelligence and Machine Learning in Novel Compound Design

High-Throughput Screening (HTS) and Combinatorial Library Design for Sulfonamide Derivatives

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of immense compound libraries against biological targets. stanford.eduewadirect.com This technology is particularly well-suited for exploring the potential of sulfonamide derivatives. By creating large, diverse combinatorial libraries, researchers can systematically investigate structure-activity relationships (SAR).

The process involves the parallel synthesis of a multitude of related compounds from a set of common building blocks. researchgate.netrsc.org For sulfonamides, this can be achieved through techniques like solid-phase synthesis, where derivatives are built upon a resin support, or through efficient flow synthesis methods. researchgate.netacs.org These libraries can then be subjected to HTS assays to identify "hits"—compounds that modulate the activity of a target, such as a kinase or a bacterial enzyme. researchgate.netnih.govumn.edu For instance, a combinatorial library of methylenesulfonamides was successfully designed and synthesized to identify potential kinase inhibitors. researchgate.net Similarly, a diverse library of sulfonamide derivatives was built and screened to discover novel antimicrobial agents, with computational docking used to predict their binding affinity against the bacterial target dihydropteroate (B1496061) synthase (DHPS). nih.gov

Advanced Biophysical Techniques for Ligand-Target Binding Kinetics and Thermodynamics

Understanding the precise nature of the interaction between a ligand like N-(3,4-difluorophenyl)benzenesulfonamide and its biological target is crucial for rational drug design. Advanced biophysical techniques provide detailed insights into the kinetics (on- and off-rates) and thermodynamics (enthalpy and entropy) of binding, which govern a compound's efficacy and duration of action. scispace.com

| Technique | Primary Data Obtained | Application in Drug Discovery |

|---|---|---|

| Isothermal Titration Calorimetry (ITC) | Binding Affinity (KD), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n) | Provides a complete thermodynamic profile of the binding interaction, guiding lead optimization. vernalis.comharvard.edu |

| Surface Plasmon Resonance (SPR) | Association Rate (kon), Dissociation Rate (koff), Binding Affinity (KD) | Measures real-time binding kinetics, crucial for understanding drug-target residence time. nih.govnih.gov |

| X-ray Crystallography | High-resolution 3D structure of ligand-target complex | Reveals precise atomic-level interactions, enabling structure-based drug design. vernalis.com |

| Nuclear Magnetic Resonance (NMR) | Binding site identification, ligand conformation, affinity determination | Validates binding and provides structural information in solution. vernalis.com |

| Affinity Selection Mass Spectrometry (ASMS) | Identifies binders from a mixture of compounds | A high-throughput method for screening compound libraries. vernalis.com |

Exploration of New Chemical Space for Benzenesulfonamide (B165840) Scaffolds and Hybrid Molecules

To overcome challenges like drug resistance and to identify novel biological activities, researchers are actively exploring new chemical space around the benzenesulfonamide scaffold. nih.govnih.gov This involves two primary strategies: diversifying the core scaffold and creating hybrid molecules.

Scaffold diversification aims to synthesize novel derivatives by modifying the core structure, leading to compounds with improved properties or new mechanisms of action. nih.gov For example, new series of compounds have been created by incorporating thiazolidinone, thiazinone, and dithiazepinone heterocycles onto a benzenesulfonamide scaffold, resulting in potent cytotoxic agents against various cancer cell lines. nih.gov Another study diversified the benzenesulfonamide scaffold to develop potential inhibitors of V-ATPase, an emerging target for insecticides. nih.gov

Molecular hybridization involves combining two or more distinct pharmacophoric fragments into a single molecule. mdpi.com This approach can lead to compounds with dual or synergistic activities. nih.gov For instance, hybrid molecules combining benzenesulfonamides with antimicrobial 2-amino-benzo[d]isothiazol-3-ones have been synthesized, exhibiting moderate to good activity against Gram-positive bacteria, including resistant strains. nih.gov This strategy holds promise for developing agents that can tackle complex diseases or circumvent resistance mechanisms. mdpi.com

| Strategy | Description | Example Application |

|---|---|---|

| Scaffold Diversification | Synthesizing derivatives with significant modifications to the core benzenesulfonamide structure. | Creation of new heterocyclic derivatives of benzenesulfonamide with cytotoxic activity against cancer cells. nih.gov |

| Hybrid Molecule Design | Covalently linking the benzenesulfonamide pharmacophore with another biologically active moiety. | Synthesis of hybrids between benzenesulfonamides and benzo[d]isothiazol-3-ones to create novel antimicrobial agents. nih.gov |

Multi-Targeting Approaches in Chemical Probe Development and Polypharmacology

The "one molecule, one target" paradigm is increasingly being challenged by the concept of polypharmacology, where a single compound is designed to interact with multiple targets. This approach can be particularly effective for complex diseases like cancer or inflammatory disorders, which involve intricate biological networks. The benzenesulfonamide scaffold is a promising starting point for developing such multi-targeted agents.

The structural versatility of benzenesulfonamide derivatives allows them to be optimized against various targets. For example, derivatives have been developed as inhibitors of kinases, carbonic anhydrases, and influenza hemagglutinin. harvard.edunih.govmdpi.com By exploring the chemical space around this scaffold, it is possible to identify compounds that possess activity against multiple, deliberately chosen targets. researchgate.net Chemoinformatic analyses, including the visualization of chemical space and activity landscapes, can help predict and rationalize the polypharmacological profiles of a compound series, guiding the design of chemical probes with tailored multi-target specificities. researchgate.netuees.edu.ec

Advanced Cellular Imaging and Proteomic Techniques for Mechanistic Elucidation

Determining a compound's mechanism of action is a critical yet challenging aspect of drug discovery. Advanced imaging and proteomic techniques offer powerful, unbiased approaches to unravel these complex cellular responses.

Advanced cellular imaging, such as super-resolution microscopy (SRM), allows for visualization of cellular structures and processes at resolutions far beyond the diffraction limit of conventional light microscopy. nih.govnih.gov These techniques can be used to observe the subcellular localization of a fluorescently-labeled derivative of this compound or to visualize its effects on specific organelles or protein complexes in 3D with nanoscale precision. nih.govnih.gov

Proteomics, the large-scale study of proteins, provides a global snapshot of the cellular changes induced by a compound. creative-proteomics.com Using mass spectrometry-based quantitative proteomics, researchers can compare the protein expression profiles of cells treated with a compound to untreated cells. nih.govnih.gov This differential analysis can reveal which cellular pathways are perturbed, offering direct clues to the compound's mechanism of action. For example, this approach has been used to show that certain antimicrobial compounds induce oxidative protein damage, while some anticancer agents trigger the unfolded protein response and cell cycle arrest. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3,4-difluorophenyl)benzenesulfonamide derivatives?

- Methodology : The compound is synthesized by reacting 3,4-difluoroaniline with substituted benzenesulfonyl chlorides in triethylamine as a base. Flash chromatography (e.g., CH₂Cl₂ to EtOAc gradients) is critical for purification, yielding products with ~37–56% efficiency. Reaction conditions (e.g., solvent choice, molar ratios) and workup steps (extraction with CH₂Cl₂, MgSO₄ drying) are key to reproducibility .

Q. How is structural confirmation achieved for this compound derivatives?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.7–7.7 ppm) and sulfonamide-linked carbons (δ 145–158 ppm) .

- HRMS : High-resolution mass spectrometry confirms molecular ions (e.g., m/z 354.0279 for C₁₅H₁₃F₂N₃O₃S) .

- IR : Bands at ~1695 cm⁻¹ confirm carbonyl groups in imidazolidinone derivatives .

Q. What solvents and catalysts are effective in sulfonamide bond formation?

- Triethylamine is a preferred base for deprotonating amines during sulfonyl chloride coupling. Polar aprotic solvents (e.g., CH₂Cl₂, EtOAc) enhance reaction efficiency. Catalytic methods are rarely reported, but stoichiometric base use ensures high yields .

Advanced Research Questions

Q. How does the dihedral angle between aromatic rings influence crystallographic packing?

- Structural Insights : In N-(3,4-difluorophenyl)-3,4-dimethoxybenzenesulfonamide, the dihedral angle between the two benzene rings is 66.05(9)°, creating a non-planar conformation. This geometry facilitates weak N–H···O hydrogen bonds (2.87–3.12 Å) between sulfonamide NH and methoxy O atoms, stabilizing a 1D chain structure .

- Software : SHELXL refines crystal structures (R-factor = 0.044), while ORTEP-3 visualizes molecular geometry .

Q. What role does cytochrome P450 1A1 (CYP1A1) play in activating prodrug derivatives?

- Mechanism : Derivatives like 4-(3-butyl-2-oxoimidazolidin-1-yl)-N-(3,4-difluorophenyl)benzenesulfonamide act as prodrugs. CYP1A1 overexpression in cancer cells catalyzes oxidative activation, releasing cytotoxic metabolites. Activity is confirmed via cell viability assays (IC₅₀ values) and enzyme inhibition studies .

Q. How do structural modifications impact antitumoral activity?

- SAR Findings :

- Imidazolidinone substitution : Alkyl chains (e.g., butyl) enhance antiproliferative activity by improving lipophilicity and membrane permeability .

- Fluorine positioning : 3,4-Difluorophenyl groups increase metabolic stability and receptor binding affinity compared to non-fluorinated analogs .

Q. How can molecular docking elucidate receptor binding mechanisms?

- Protocol : Docking studies (e.g., using AutoDock Vina) model interactions with targets like P2Y₁ receptors. Key residues (e.g., Arg³¹⁰, Glu³⁰⁶) form hydrogen bonds with sulfonamide oxygen, while fluorine atoms engage in hydrophobic contacts. Validation includes radioligand binding assays (Kᵢ values) .

Q. How to resolve contradictions between computational and experimental SAR data?

- Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.